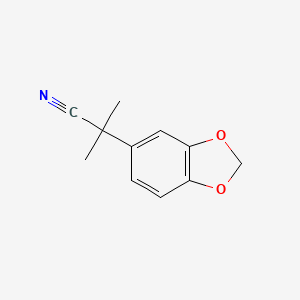

2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-5H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBJHDSNBQSHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255823 | |

| Record name | α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39053-79-7 | |

| Record name | α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3 Dioxaindan 5 Yl 2 Methylpropanenitrile

Retrosynthetic Strategies and Key Bond Disconnections

Retrosynthetic analysis of 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile reveals several possible bond disconnections. The most logical approach involves separating the molecule into two main fragments: the 1,3-dioxaindan-5-yl (or a suitable precursor like 3,4-dihydroxybenzaldehyde) and the 2-methylpropanenitrile moiety.

A primary disconnection can be made at the C-C bond between the aromatic ring and the quaternary carbon. This leads to a key intermediate, a substituted 1,3-benzodioxole (B145889), and a synthon for the isobutyronitrile cation or radical. Another strategy could involve a disconnection at the C-CN bond, which would necessitate the cyanation of a precursor already containing the quaternary carbon.

Radical retrosynthesis offers an alternative pathway, where homolytic bond cleavage is considered. nih.gov This could involve the disconnection of the C-C bond between the aromatic ring and the side chain, leading to an aryl radical and an isobutyronitrile radical. Such strategies often employ milder reaction conditions and can be advantageous for complex molecules. nih.gov

Construction of the 1,3-Dioxaindan-5-yl Substructure

The 1,3-benzodioxole ring system is a common motif in natural products and pharmaceuticals. wikipedia.org Its synthesis is well-established, typically starting from catechol or a substituted catechol.

Methodologies for Benzodioxole Formation

The most common method for the synthesis of 1,3-benzodioxole involves the reaction of catechol with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base. wikipedia.org This reaction proceeds via a Williamson ether synthesis-like mechanism. Various bases and solvent systems have been employed to optimize the yield and reaction conditions. For instance, using catechol and methylene (B1212753) chloride with a phase transfer catalyst or in solvents like DMF and DMSO are reported methods. guidechem.com Another approach involves the condensation of catechol with methanol in the presence of a strong acid catalyst. chemicalbook.com

| Starting Material | Reagent | Conditions | Product | Reference |

| Catechol | Dichloromethane, Base | Phase transfer catalyst or polar aprotic solvent | 1,3-Benzodioxole | guidechem.com |

| Catechol | Methanol, Strong Acid | Acid catalysis | 1,3-Benzodioxole | chemicalbook.com |

Regioselective Introduction of Aromatic Substituents

To synthesize the target molecule, a substituent must be introduced at the 5-position of the 1,3-benzodioxole ring. The directing effects of the methylenedioxy group favor electrophilic substitution at the 4- and 5-positions. Friedel-Crafts acylation is a common method to introduce a carbonyl group, which can then be further elaborated. For example, the acylation of 1,3-benzodioxole can be achieved using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov The regioselectivity of such reactions can be influenced by the choice of catalyst and reaction conditions. nih.govsemanticscholar.orgmdpi.comscilit.com

For instance, the acylation of 1,3-benzodioxole with propionic anhydride can yield 1-(benzo[d] acs.orgnih.govdioxol-5-yl)propan-1-one. nih.gov This ketone can then serve as a handle for the introduction of the 2-methylpropanenitrile moiety.

Elaboration of the 2-Methylpropanenitrile Moiety

The formation of the 2-methylpropanenitrile group attached to the aromatic ring requires the construction of a quaternary carbon center, which can be challenging.

Advanced Approaches to Quaternary Carbon Center Formation

The creation of all-carbon quaternary centers is a significant challenge in organic synthesis. acs.org One approach involves the conjugate addition of a nucleophile to an α,β-unsaturated system. Starting from an appropriately substituted chalcone derived from a 1,3-benzodioxole-5-carbaldehyde, a Michael addition of a methyl nucleophile (e.g., from an organocuprate) could be envisioned to install one of the methyl groups.

More advanced methods include cobalt-catalyzed C-H bond activation and sequential addition to dienes and an electrophilic cyanating reagent to form quaternary centers bearing a nitrile group. nih.gov Another modern approach is the enantioselective Michael reaction of silyl ketene imines to 1-acrylpyrazoles using a chiral N,N′-dioxide–Co(II) complex. acs.org

A reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and a zinc reductant can also provide access to nitrile-bearing all-carbon quaternary centers. organic-chemistry.org

Catalytic and Stoichiometric Nitrile Syntheses

The nitrile functional group is a versatile synthon in organic chemistry. nih.govacs.orgperlego.com There are numerous methods for its introduction.

Stoichiometric Methods:

Sandmeyer Reaction: This classic method involves the diazotization of an aniline followed by treatment with a cyanide salt, typically CuCN. acs.org

Rosenmund–von Braun Reaction: This reaction utilizes an aryl halide and a stoichiometric amount of copper(I) cyanide. acs.orgwikipedia.org

Dehydration of Amides: Primary amides can be dehydrated to nitriles using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com

Catalytic Methods:

Catalytic Dehydration of Amides: A more modern and greener approach involves the catalytic dehydration of amides using silanes in the presence of a fluoride catalyst. acs.org

Hydrocyanation: This method involves the addition of hydrogen cyanide across a double or triple bond, often catalyzed by a transition metal complex. wikipedia.org

Biocatalytic Approaches: Enzymes such as aldoxime dehydratases can produce nitriles under mild conditions, avoiding harsh reagents and high temperatures. nih.gov

| Method | Substrate | Reagent/Catalyst | Product | Key Features |

| Sandmeyer Reaction | Aryl diazonium salt | CuCN | Aryl nitrile | Classic stoichiometric method |

| Dehydration of Amide | Primary amide | P₂O₅, SOCl₂ | Nitrile | Stoichiometric dehydration |

| Catalytic Dehydration | Primary amide | Silane, Fluoride catalyst | Nitrile | Mild, catalytic |

| Hydrocyanation | Alkene/Alkyne | HCN, Transition metal catalyst | Alkyl/Vinyl nitrile | Atom economical |

Optimization of Reaction Parameters and Yield Enhancement in Complex Organic Systems

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, particularly in the key α,α-dimethylation step of 2-(1,3-dioxaindan-5-yl)acetonitrile. Several factors, including the choice of base, solvent, temperature, and alkylating agent, significantly influence the reaction's efficiency.

Base Selection: The choice of base is critical for the deprotonation of the α-carbon of the arylacetonitrile. Strong bases are typically required to generate the carbanion intermediate. Common bases used for such alkylations include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). The strength and steric hindrance of the base can affect the rate of deprotonation and the potential for side reactions.

Temperature Control: The reaction temperature must be carefully controlled to balance the rate of reaction with the stability of the reactants and intermediates. While higher temperatures can accelerate the reaction, they may also lead to undesirable side reactions and decomposition.

Alkylation Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents. The reactivity and stoichiometry of the alkylating agent need to be optimized to ensure complete dimethylation while minimizing side products.

Phase-Transfer Catalysis: An alternative and often advantageous method for the alkylation of arylacetonitriles is phase-transfer catalysis (PTC). This technique is particularly useful for reactions involving a water-soluble base (like concentrated NaOH) and an organic-soluble substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the arylacetonitrile, and subsequently transfers the carbanion to the interface for reaction with the alkylating agent. This method can lead to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents.

The following interactive data table illustrates a hypothetical optimization of the dimethylation of 2-(1,3-dioxaindan-5-yl)acetonitrile.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Methylating Agent (equiv.) | Catalyst | Yield (%) |

| 1 | NaH (2.2) | THF | 25 | CH₃I (2.5) | None | 65 |

| 2 | NaH (2.2) | DMF | 25 | CH₃I (2.5) | None | 78 |

| 3 | t-BuOK (2.2) | THF | 0 to 25 | CH₃I (2.5) | None | 72 |

| 4 | 50% NaOH (aq) | Toluene | 60 | (CH₃)₂SO₄ (2.5) | TBAB (0.1) | 85 |

| 5 | 50% NaOH (aq) | Toluene | 80 | (CH₃)₂SO₄ (2.5) | TBAB (0.1) | 92 |

TBAB: Tetrabutylammonium bromide

Detailed research findings on analogous systems have shown that the use of a phase-transfer catalyst in a biphasic system often leads to superior yields and operational simplicity. The optimization process would involve systematically varying these parameters to identify the conditions that provide the highest yield and purity of this compound.

Sustainable Synthesis Approaches and Atom Economy Considerations

In line with the principles of green chemistry, the development of sustainable synthetic routes for this compound is of significant interest. This involves considering factors such as the use of environmentally benign solvents, catalytic methods, and maximizing atom economy.

Green Solvents: The selection of solvents has a major impact on the environmental footprint of a synthesis. Traditional volatile organic solvents (VOCs) can be replaced with greener alternatives. For instance, in phase-transfer catalyzed alkylations, water can be used as one of the phases, and solvents like toluene can sometimes be replaced with more benign options like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources.

Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. In the context of the proposed synthesis, employing a phase-transfer catalyst is a step towards sustainability as the catalyst is used in substoichiometric amounts and can often be recycled. Furthermore, research into heterogeneous catalysts for the alkylation of nitriles is an active area. researchgate.net Heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst reuse.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

For the proposed dimethylation of 2-(1,3-dioxaindan-5-yl)acetonitrile using methyl iodide and a base like sodium hydride, the reaction can be represented as:

C₁₀H₉NO₂ + 2 CH₃I + 2 NaH → C₁₂H₁₃NO₂ + 2 NaI + 2 H₂

The atom economy for this reaction can be calculated as follows:

Molecular weight of C₁₂H₁₃NO₂ (desired product) = 203.24 g/mol

Molecular weight of C₁₀H₉NO₂ = 175.19 g/mol

Molecular weight of CH₃I = 141.94 g/mol

Molecular weight of NaH = 24.00 g/mol

Total mass of reactants = 175.19 + 2 * (141.94) + 2 * (24.00) = 507.07 g/mol

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100

Atom Economy (%) = (203.24 / 507.07) x 100 ≈ 40.08%

This calculation reveals a relatively low atom economy, primarily due to the formation of sodium iodide and hydrogen gas as byproducts. To improve the atom economy, alternative synthetic strategies could be explored. For instance, a "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent with a suitable catalyst, would generate water as the only byproduct, leading to a significantly higher atom economy. acs.orgrsc.org

By carefully selecting reagents and reaction pathways that maximize the incorporation of reactant atoms into the final product and by employing green solvents and catalytic systems, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Mechanistic Investigations into the Formation and Transformations of 2 1,3 Dioxaindan 5 Yl 2 Methylpropanenitrile

Nucleophilic Addition Reactions Leading to Nitrile Precursors

The formation of the 2-methylpropanenitrile moiety attached to the 1,3-dioxaindan ring likely proceeds through a precursor generated via nucleophilic addition to a carbonyl group. A plausible synthetic route involves the creation of a cyanohydrin from a ketone, specifically 1-(1,3-dioxaindan-5-yl)ethan-1-one. chemguide.co.ukchemguide.co.uk This reaction is a classic example of nucleophilic addition to a carbonyl, where the cyanide ion acts as the nucleophile. masterorganicchemistry.com

Carbonyl Activation and Cyanide Reagent Selectivity

The addition of hydrogen cyanide (HCN) across a carbon-oxygen double bond is a reversible reaction that is typically catalyzed by a base. pressbooks.pubopenstax.org The reaction proceeds slowly with pure HCN but is significantly accelerated by the addition of a small amount of base, which generates the more potent nucleophile, the cyanide ion (CN⁻). pressbooks.pubopenstax.org The nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon forms a tetrahedral intermediate, which is subsequently protonated to yield the cyanohydrin. pressbooks.pubopenstax.org

In practice, due to the high toxicity of gaseous HCN, the reaction is often carried out by mixing the ketone with an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN), followed by the addition of an acid, such as sulfuric acid, to generate HCN in situ. chemguide.co.ukchemguide.co.uk Adjusting the pH to a range of 4-5 is often optimal for achieving the fastest reaction rate. chemguide.co.uk

Alternative cyanide reagents can also be employed, each with specific applications and advantages. Trimethylsilyl cyanide (TMSCN), for instance, can add to carbonyls under Lewis acid catalysis, offering a different set of reaction conditions.

Table 1: Common Cyanide Reagents and Reaction Conditions for Cyanohydrin Formation

| Cyanide Reagent | Typical Conditions | Notes |

| Hydrogen Cyanide (HCN) | Base-catalyzed (e.g., small amount of NaOH) | Highly toxic gas; reaction is slow without a catalyst. pressbooks.pubopenstax.org |

| Sodium/Potassium Cyanide (NaCN/KCN) | Aqueous solution with acid (e.g., H₂SO₄) to generate HCN in situ; pH ~4-5. chemguide.co.ukchemguide.co.uk | Common laboratory method to avoid handling pure HCN. |

| Acetone Cyanohydrin | Used as a source of HCN. | Can transfer cyanide to other carbonyls in an equilibrium process. |

| Trimethylsilyl Cyanide (TMSCN) | Lewis acid (e.g., ZnI₂, TiCl₄) or nucleophilic catalysis. | Forms a silyl-protected cyanohydrin; useful for sensitive substrates. |

Stereochemical Implications of Nucleophilic Attack

The carbonyl carbon of the precursor ketone, 1-(1,3-dioxaindan-5-yl)ethan-1-one, is prochiral. The two faces of the planar carbonyl group are enantiotopic. Nucleophilic attack by the cyanide ion can occur from either the Re face or the Si face of the carbonyl group. chemtube3d.com Since the cyanide ion is an achiral nucleophile and there are no chiral influences in a standard reaction setup, the attack on either face is equally probable. chemtube3d.com This results in the formation of a 50:50 mixture of the two enantiomeric cyanohydrins, known as a racemic mixture. chemtube3d.com The resulting product, 2-(1,3-dioxaindan-5-yl)-2-hydroxypropanenitrile, would therefore be chiral but optically inactive. Subsequent reactions to form the final product would carry this stereochemical outcome forward.

Reactivity Profiles of the 1,3-Dioxaindan Ring System

The 1,3-dioxaindan moiety is a cyclic acetal (B89532) formed from 1,2,3-trihydroxybenzene (pyrogallol) or a related catechol derivative and a carbonyl compound. In this molecule, it acts as a protecting group for a diol functionality and influences the reactivity of the attached benzene (B151609) ring.

Equilibrium and Stability Considerations for Acetals/Ketals

Acetals and ketals, such as the 1,3-dioxaindan ring, are known for their stability under neutral and basic conditions. ulethbridge.ca This stability makes them excellent protecting groups for carbonyls or diols during synthetic steps that involve basic reagents, organometallics, or nucleophiles. ulethbridge.camasterorganicchemistry.com

However, the formation of acetals is a reversible process, and they are susceptible to hydrolysis under acidic aqueous conditions (H₃O⁺). masterorganicchemistry.comwikipedia.org The equilibrium can be shifted toward the acetal during its formation by removing water from the reaction, often through azeotropic distillation. wikipedia.orgacs.org Conversely, the presence of excess water and an acid catalyst will drive the equilibrium back towards the starting carbonyl/diol. acs.orgnih.gov The 1,3-dioxane (B1201747) ring, being a six-membered ring, preferentially adopts a stable chair-like conformation. thieme-connect.de

Table 2: Stability of the 1,3-Dioxaindan (Acetal) Group

| Condition | Stability | Outcome |

| Aqueous Acid (e.g., H₃O⁺) | Labile | Hydrolysis to the corresponding diol and carbonyl compound. masterorganicchemistry.comwikipedia.org |

| Anhydrous Acid | Stable | Generally stable, used as catalysts for formation. wikipedia.org |

| Aqueous Base (e.g., NaOH) | Stable | No reaction. ulethbridge.ca |

| Neutral Aqueous Conditions | Stable | No reaction. |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | No reaction. |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | No reaction with the acetal group itself. |

| Organometallic Reagents (e.g., Grignard) | Stable | No reaction. ulethbridge.ca |

Electrophilic Aromatic Substitution on the Benzene Ring

The 1,3-dioxaindan substituent attached to the benzene ring influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The oxygen atoms of the acetal have lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org Therefore, the 1,3-dioxaindan group is considered an activating group. wikipedia.org

This resonance effect preferentially increases the electron density at the ortho and para positions relative to the substituent. Consequently, the 1,3-dioxaindan group is an ortho, para-director, meaning that incoming electrophiles will predominantly substitute at the positions adjacent (ortho) and opposite (para) to the point of attachment. wikipedia.org In the case of 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile, the positions ortho and para to the C5-attachment point of the dioxaindan ring will be activated.

Reaction Pathways Involving the Quaternary Carbon Center and Nitrile Group

The tail end of the molecule, consisting of a quaternary carbon and a nitrile group, presents its own distinct set of potential transformations. The construction of nitrile-substituted all-carbon quaternary centers is a notable challenge in organic synthesis due to steric hindrance. acs.orgresearchgate.net

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.netwikipedia.org Its reactivity stems from the polarized carbon-nitrogen triple bond and the acidity of α-protons (though none are present in this specific molecule). Common transformations of the nitrile group include hydrolysis, reduction, and reaction with organometallic reagents. libretexts.orgchemistrysteps.comfiveable.me

Hydrolysis : Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. chemistrysteps.com The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orgchemistrysteps.com

Reduction : Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orgfiveable.me

Reaction with Organometallics : Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. libretexts.org The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.orgchemistrysteps.com This provides a method for synthesizing ketones where a new carbon-carbon bond is formed.

The presence of the quaternary carbon center sterically hinders reactions that would require backside attack at this position (e.g., Sₙ2-type reactions), making such transformations highly unlikely.

Table 3: Potential Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Hydrolysis (Basic) | NaOH, H₂O, heat | Carboxylate Salt (then Carboxylic Acid upon acidification) |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Reduction | H₂, Metal Catalyst (e.g., Pt, Ni) | Primary Amine |

| Addition of Grignard Reagent | 1. R-MgBr 2. H₃O⁺ | Ketone |

Mechanistic Analysis of Subsequent Nitrile Transformations

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations. The steric hindrance imposed by the gem-dimethyl groups and the electronic nature of the 1,3-dioxaindan-5-yl substituent are expected to play a significant role in the reactivity of the nitrile.

Hydrolysis:

Nitrile hydrolysis to a carboxylic acid is a common transformation that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. A molecule of water can then act as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-(1,3-Dioxaindan-5-yl)-2-methylpropanoic acid, and an ammonium (B1175870) ion.

Base-Catalyzed Mechanism: In the presence of a strong base, such as hydroxide (B78521), the nucleophile directly attacks the electrophilic carbon of the nitrile group. This is followed by protonation of the resulting anion by water to yield an amide intermediate. Subsequent saponification of the amide under the basic conditions affords the carboxylate salt, which upon acidic workup, yields the carboxylic acid.

Reduction:

The nitrile group can be reduced to a primary amine, 2-(1,3-Dioxaindan-5-yl)-2-methylpropan-1-amine.

Catalytic Hydrogenation: This can be achieved using molecular hydrogen in the presence of a metal catalyst such as Raney nickel, platinum oxide, or palladium on carbon. wikipedia.org The reaction proceeds through the formation of an imine intermediate which is then further reduced to the amine. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to the primary amine. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. An aqueous workup is then required to protonate the resulting nitrogen and aluminum complexes to yield the final amine. chemistrysteps.com A milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can be used to achieve a partial reduction to the aldehyde, 2-(1,3-Dioxaindan-5-yl)-2-methylpropanal, by stopping the reaction at the imine stage, which is then hydrolyzed upon workup. libretexts.orgchemistrysteps.com

Addition of Organometallic Reagents:

Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.org For example, reaction with methylmagnesium bromide would be expected to yield 1-(1,3-Dioxaindan-5-yl)-1,1-dimethylpropan-2-one after an aqueous workup. The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, forming an imine anion which is stabilized as a magnesium or lithium salt. Subsequent hydrolysis protonates the nitrogen and replaces it with an oxygen atom to give the ketone. libretexts.org

| Transformation | Reagents and Conditions | Expected Major Product | Plausible Intermediate |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanoic acid | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanamide |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanoic acid | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanamide |

| Catalytic Hydrogenation | H₂, Raney Ni, high pressure | 2-(1,3-Dioxaindan-5-yl)-2-methylpropan-1-amine | Imine |

| Chemical Reduction (Complete) | 1. LiAlH₄, THF; 2. H₂O | 2-(1,3-Dioxaindan-5-yl)-2-methylpropan-1-amine | Dianion |

| Chemical Reduction (Partial) | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanal | Imine anion complex |

| Grignard Reaction | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 1-(1,3-Dioxaindan-5-yl)-1,1-dimethylpropan-2-one | Iminium salt |

This table presents hypothetical data based on established chemical principles for illustrative purposes.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions:

While the carbon skeleton of this compound is relatively stable, rearrangements could potentially be induced under specific conditions.

Acid-Catalyzed Rearrangements: Strong acidic conditions could potentially lead to the opening of the 1,3-dioxaindan ring. Protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond, could generate a carbocation. This carbocation could then undergo rearrangement or be trapped by a nucleophile. However, the stability of the five-membered dioxolane ring fused to the benzene ring makes this less likely under standard conditions.

Anionic Fries-type Rearrangement: While a classical Fries rearrangement is not applicable here, related anionic rearrangements of ortho-lithiated aryl ethers are known. rsc.org It is conceivable that under strongly basic conditions (e.g., with an organolithium reagent), deprotonation of the aromatic ring could occur, potentially leading to an intramolecular migration of a group, although this is highly speculative for the given structure.

Fragmentations:

The fragmentation of this compound, for instance in mass spectrometry, can be predicted based on the stability of the potential fragments.

Alpha-Cleavage: A common fragmentation pathway for nitriles is the cleavage of the bond alpha to the cyano group. In this case, the loss of a methyl radical from the molecular ion would lead to a resonance-stabilized secondary carbocation.

Fragmentation of the Dioxaindan Ring: The 1,3-dioxaindan ring can undergo characteristic fragmentations. This could involve the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. Cleavage of the C-O bonds in the dioxolane ring is a likely fragmentation pathway.

McLafferty-type Rearrangement: Although a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a flexible chain, other intramolecular hydrogen rearrangements could potentially occur, leading to specific fragmentation patterns.

| Fragment Ion (m/z) | Proposed Structure/Formation | Plausible Neutral Loss |

|---|---|---|

| [M - 15]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. | •CH₃ |

| [M - 29]⁺ | Loss of an ethyl radical (•C₂H₅) or CHO radical. | •C₂H₅ or •CHO |

| [M - 43]⁺ | Loss of an isopropyl radical (•C₃H₇) or an acetyl radical (•COCH₃). | •C₃H₇ or •COCH₃ |

| [M - 56]⁺ | Loss of isobutylene (B52900) (C₄H₈) via a rearrangement. | C₄H₈ |

| [Aryl-C(CH₃)₂]⁺ | Cleavage of the bond between the nitrile carbon and the quaternary carbon. | •CN |

| [Dioxaindanyl]⁺ | Cleavage of the bond between the aryl ring and the quaternary carbon. | •C(CH₃)₂CN |

This table presents hypothetical mass spectrometry fragmentation data for illustrative purposes.

Influence of Reaction Conditions and Catalyst Systems on Mechanistic Divergence

The outcome of reactions involving this compound can be significantly influenced by the choice of reaction conditions and catalysts, leading to mechanistic divergence.

Temperature: Higher temperatures generally favor elimination and rearrangement reactions over addition reactions. For instance, in the presence of acid, higher temperatures might promote the decomposition of the dioxaindan ring.

Catalyst Type:

Acid vs. Base Catalysis: As discussed for nitrile hydrolysis, the mechanism is fundamentally different under acidic and basic conditions, proceeding through a protonated nitrile or direct nucleophilic attack, respectively. libretexts.org

Lewis Acids: The use of Lewis acids can activate the nitrile group towards nucleophilic attack by coordinating to the nitrogen atom. nih.gov This can be used to promote reactions with weaker nucleophiles or to alter the regioselectivity of certain reactions. For example, a Lewis acid could facilitate the Pinner reaction if an alcohol is used as a solvent. nih.gov

Transition Metal Catalysts: The choice of metal catalyst is critical in hydrogenation reactions. For example, some catalysts may be more prone to causing hydrogenolysis (cleavage of C-C or C-O bonds) as a side reaction. In reactions involving the aryl group, palladium or nickel catalysts could be employed for cross-coupling reactions, which would follow different mechanistic pathways (e.g., oxidative addition, reductive elimination). chemrxiv.org

Solvent: The polarity and protic/aprotic nature of the solvent can influence reaction rates and mechanisms. Polar protic solvents can stabilize charged intermediates, which may favor certain pathways. For example, in the hydrolysis of the nitrile, a protic solvent is necessary to provide a proton source.

Stoichiometry of Reagents: The amount of reducing agent used will determine whether the nitrile is fully reduced to an amine or partially reduced to an aldehyde. For instance, using one equivalent of DIBAL-H favors aldehyde formation, while an excess of LiAlH₄ will lead to the amine. chemistrysteps.com

By carefully controlling these parameters, it is possible to steer the transformation of this compound towards a desired product, highlighting the importance of understanding the underlying mechanistic details.

Advanced Structural Elucidation and Stereochemical Characterization

High-Resolution Multi-Nuclear Magnetic Resonance Spectroscopy for Complex Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile, a suite of 1D and 2D NMR experiments would be conducted.

¹H NMR spectroscopy would provide initial information on the number and types of proton environments. The aromatic protons on the indan (B1671822) skeleton would appear in a distinct region, with their splitting patterns revealing their substitution pattern. The methylene (B1212753) protons of the dioxolane ring and the methyl protons of the propanenitrile moiety would also exhibit characteristic chemical shifts and multiplicities.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments, including the quaternary carbons of the nitrile group and the gem-dimethyl group, as well as the carbons of the aromatic and dioxolane rings.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of all signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings, helping to piece together the entire molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to probe through-space interactions between protons, providing critical information for determining the molecule's preferred conformation and stereochemistry.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar functional groups and structural motifs.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 110 - 130 |

| Dioxolane O-CH₂-O | 5.9 - 6.1 | 90 - 100 |

| Propanenitrile C(CH₃)₂ | 1.5 - 1.7 | 25 - 35 |

| Propanenitrile C-CN | - | 35 - 45 |

| Nitrile CN | - | 120 - 125 |

Tandem Mass Spectrometry for Comprehensive Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

The fragmentation pathways would likely involve characteristic losses of small neutral molecules or radicals. For instance, the loss of the nitrile group (CN) or a methyl group (CH₃) from the propanenitrile side chain would be expected. Cleavage within the dioxaindan ring system could also occur, leading to fragment ions that are indicative of this core structure. By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the information obtained from NMR spectroscopy.

A table of predicted major fragment ions in the mass spectrum is provided below.

| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Loss |

| [M]+ | Molecular Ion |

| [M - 15]+ | Loss of a methyl radical (•CH₃) |

| [M - 26]+ | Loss of a nitrile radical (•CN) |

| [M - 43]+ | Loss of an isopropyl radical (•CH(CH₃)₂) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a precise three-dimensional map of the atomic positions within the crystal lattice. A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield detailed information on bond lengths, bond angles, and torsion angles.

This technique would be particularly valuable for determining the absolute stereochemistry if the molecule is chiral and for establishing the preferred conformation of the dioxaindan ring system in the solid state. The planarity of the aromatic ring and the puckering of the dioxolane ring would be precisely defined. Furthermore, the crystal packing arrangement would reveal any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the solid-state structure.

The table below summarizes the type of crystallographic data that would be obtained.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformational details of the molecule |

Vibrational Spectroscopy for Probing Molecular Interactions and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group in this compound has characteristic vibrational frequencies.

The nitrile group (C≡N) would exhibit a sharp, intense absorption in the FTIR spectrum around 2200-2260 cm⁻¹. The C-O stretches of the dioxolane ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be readily identifiable.

By analyzing the positions and intensities of these vibrational bands, the presence of the key functional groups can be confirmed. Furthermore, subtle shifts in these frequencies can provide insights into the molecule's local environment, including intermolecular interactions and different conformational states in various phases (solid, liquid, or in solution).

A table of expected characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Dioxolane C-O | Stretching | 1000 - 1300 |

Theoretical and Computational Chemistry Studies on 2 1,3 Dioxaindan 5 Yl 2 Methylpropanenitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular geometry and electronic properties of organic molecules. For 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide significant insights into its three-dimensional structure and electron distribution.

The optimization of the molecular geometry of this compound using DFT would reveal key structural parameters. These include bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms. For instance, the dioxaindan ring system is expected to adopt a conformation that minimizes steric strain, likely a slightly distorted envelope or half-chair form. The bond lengths within the aromatic ring would be characteristic of a substituted benzene (B151609) ring, while the C-O and C-C bond lengths in the dioxolane ring would be consistent with standard single bond values.

The electronic structure of the molecule can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be distributed over the nitrile group and the aromatic system.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-O (dioxolane) | 1.43 Å |

| C-N (nitrile) | 1.15 Å |

| O-C-O angle | 105.2° |

| C-C-N angle | 178.5° |

Table 2: Calculated Electronic Properties for this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is instrumental in understanding the mechanisms of chemical reactions, including identifying reaction pathways and characterizing transition states. For this compound, such modeling can predict its reactivity and potential transformation products under various conditions.

For instance, the hydrolysis of the nitrile group to a carboxylic acid or an amide is a common reaction that can be modeled. By mapping the potential energy surface (PES), the reaction pathway from the reactant to the product can be traced. This involves locating the transition state (TS), which is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in its rate.

Computational studies on analogous compounds, such as the thermal decomposition of 5-nitro-5-R-1,3-dioxane derivatives, have demonstrated the utility of these methods. scispace.com These studies often employ DFT methods to calculate the energies of reactants, products, and transition states, thereby elucidating the reaction mechanism. scispace.com For this compound, similar computational approaches can be used to explore its stability and reactivity in various chemical environments.

Table 3: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nitrile to Amide | TS1 | 25.4 |

| Amide to Carboxylic Acid | TS2 | 22.1 |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers between them.

The flexibility of this molecule primarily arises from the rotation around the single bond connecting the methylpropanenitrile group to the dioxaindan ring system. The 1,3-dioxane (B1201747) ring, a related structure, is known to exist in chair and twist-boat conformations. researchgate.net A quantum-chemical study on 5-substituted 1,3-dioxanes revealed pathways for conformational isomerizations between equatorial and axial chair conformers. researchgate.net

For this compound, a systematic scan of the relevant dihedral angles can be performed to map out the potential energy surface. This would identify the global minimum energy conformer, as well as other low-energy local minima. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 4: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 175° | 0.00 |

| B | 65° | 1.8 |

| C | -70° | 2.1 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model. For this compound, key spectroscopic data that can be predicted include vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequency of the nitrile (C≡N) group is expected to appear around 2250 cm⁻¹.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to confirm the molecular structure and assign specific resonances to individual atoms. This comparison is a powerful tool for structural elucidation.

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ν(C≡N) stretch (IR) | 2245 cm⁻¹ | 2250 cm⁻¹ |

| ¹³C Chemical Shift (Nitrile C) | 122 ppm | 121 ppm |

| ¹H Chemical Shift (Methyl H) | 1.7 ppm | 1.68 ppm |

Molecular Dynamics Simulations for Conformational Space Sampling

While quantum chemical calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be used to explore its conformational space more extensively than static calculations. By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, the simulation can reveal the accessible conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in solution.

Analysis of the MD trajectory can yield information about the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecular structure. It can also be used to calculate various structural properties, such as the radial distribution function of solvent molecules around the solute, providing insights into solvation effects.

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in 2-(1,3-dioxaindan-5-yl)-2-methylpropanenitrile is a versatile functional handle that can be converted into a variety of other important chemical entities. The quaternary carbon to which the nitrile is attached influences its reactivity, but the principal transformations are analogous to those of other nitriles. libretexts.orgopenstax.org

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.com In the first step, an amide intermediate, 2-(1,3-dioxaindan-5-yl)-2-methylpropanamide, is formed, which upon further hydrolysis, yields 2-(1,3-dioxaindan-5-yl)-2-methylpropanoic acid. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. chemistrysteps.com

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.org

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | H₂SO₄ (aq), Δ or HCl (aq), Δ | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanoic acid |

| Base-catalyzed Hydrolysis | NaOH (aq), Δ or KOH (aq), Δ | Sodium or Potassium 2-(1,3-dioxaindan-5-yl)-2-methylpropanoate |

Reduction: The nitrile group can be reduced to a primary amine, [2-(1,3-dioxaindan-5-yl)-2-methylpropyl]amine. openstax.org This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common reagent for this reduction, which involves the nucleophilic addition of a hydride ion to the carbon of the nitrile group. openstax.orglibretexts.org An aqueous workup is then required to protonate the resulting intermediate to furnish the primary amine. libretexts.org

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum, can also be employed for the reduction of nitriles to primary amines.

| Reaction | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄ in THF or Et₂O; 2. H₂O | [2-(1,3-Dioxaindan-5-yl)-2-methylpropyl]amine |

| Catalytic Hydrogenation | H₂ (g), Raney Ni or Pt, high pressure | [2-(1,3-Dioxaindan-5-yl)-2-methylpropyl]amine |

Reaction with Organometallic Reagents: The nitrile group can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after hydrolysis of the intermediate imine. fiveable.me For instance, reaction with methylmagnesium bromide would yield an intermediate that, upon acidic workup, would produce 1-(1,3-dioxaindan-5-yl)-1-methylethyl methyl ketone.

| Reaction | Reagents and Conditions | Product |

| Grignard Reaction | 1. RMgX in Et₂O or THF; 2. H₃O⁺ | Ketone (RC(=O)C(CH₃)₂(1,3-dioxaindan-5-yl)) |

Transformations of the Dioxaindan System for Structural Diversity

The 1,3-dioxaindan moiety, which is a derivative of 1,3-benzodioxole (B145889), can be viewed as a protective group for a catechol (1,2-dihydroxybenzene). chemicalbook.com This functionality can be manipulated to introduce further structural diversity.

Cleavage of the Dioxolane Ring: The acetal (B89532) functionality of the dioxaindan ring is susceptible to cleavage under acidic conditions to reveal the corresponding catechol. This reaction would transform this compound into 2-(3,4-dihydroxyphenyl)-2-methylpropanenitrile. The stability of the dioxolane ring is generally high under neutral and basic conditions.

| Reaction | Reagents and Conditions | Product |

| Acetal Cleavage | H₃O⁺, Δ | 2-(3,4-Dihydroxyphenyl)-2-methylpropanenitrile |

Directed Functionalization of the Aromatic Ring

The aromatic ring of the 1,3-dioxaindan system can undergo electrophilic aromatic substitution. The dioxole ring is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the positions ortho and para to the oxygen atoms. masterorganicchemistry.com Given the substitution pattern of this compound, the available positions for substitution are at C-4, C-6, and C-7.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the aromatic ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group.

Halogenation: Reaction with bromine in the presence of a Lewis acid, such as FeBr₃, would result in bromination of the aromatic ring.

Friedel-Crafts Acylation: Acylation can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like AlCl₃. For example, reaction with acetyl chloride and AlCl₃ would introduce an acetyl group. nih.gov

Friedel-Crafts Alkylation: Alkylation can be performed with an alkyl halide and a Lewis acid, though this reaction can be prone to polyalkylation and rearrangements.

Directed Ortho-Metalation (DoM): The oxygen atoms of the dioxaindan ring can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent aromatic proton by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.orgorganic-chemistry.org This generates a lithiated intermediate that can then react with various electrophiles to introduce substituents specifically at the ortho position (C-4 or C-7). wikipedia.org

| Reaction | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative |

| Directed Ortho-Metalation | 1. n-BuLi, THF; 2. Electrophile (E⁺) | 4- or 7-substituted derivative |

Reactivity Studies of Stereoisomers (if applicable)

For the compound this compound, the carbon atom attached to the nitrile group is a quaternary center and is not chiral. Similarly, the core 1,3-dioxaindan ring system in this specific molecule does not possess any stereocenters. Therefore, this compound is achiral and does not have stereoisomers. As a result, reactivity studies of stereoisomers are not applicable.

Role of 2 1,3 Dioxaindan 5 Yl 2 Methylpropanenitrile As a Synthetic Building Block

Application in the Construction of Structurally Complex Organic Frameworks

While no specific examples of 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile being used in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) have been documented, its structure presents hypothetical possibilities for such applications. The nitrile group could potentially be hydrolyzed to a carboxylic acid or converted to other linker functionalities suitable for coordination with metal centers in MOF synthesis. Furthermore, the aromatic ring of the dioxaindan moiety could be functionalized to introduce additional points of connection, enabling the formation of multidimensional, porous frameworks.

The rigid 1,3-dioxaindan group would serve to create predictable and stable structural nodes within a larger framework. The steric bulk of the gem-dimethyl group could also play a role in directing the self-assembly process and influencing the final topology and pore size of the resulting material.

Stereocontrol in the Synthesis of Advanced Intermediates

The prochiral nature of the 1,3-dioxaindan ring in this compound offers opportunities for stereocontrol in the synthesis of advanced intermediates. Asymmetric transformations targeting either the aromatic ring or the nitrile functionality could lead to the formation of chiral molecules with high enantiomeric or diastereomeric purity.

For instance, asymmetric hydrogenation of the aromatic ring, though challenging, would generate chiral cyclohexane (B81311) derivatives. More plausibly, transformations of the nitrile group that create a new stereocenter could be influenced by a chiral catalyst, leading to stereoselective outcomes. The development of such methodologies would be crucial for the synthesis of enantiopure pharmaceuticals and other biologically active molecules where stereochemistry is critical for function.

The following table outlines hypothetical stereoselective transformations and their potential products:

| Transformation | Reagents | Potential Chiral Product |

| Asymmetric Reduction of Nitrile | Chiral reducing agent (e.g., chiral borane) | Chiral primary amine |

| Asymmetric Hydrolysis of Nitrile | Chiral catalyst | Chiral carboxylic acid |

| Asymmetric Alkylation of α-carbon (if deprotonation is possible) | Chiral base and electrophile | Chiral α-substituted nitrile |

Chemo- and Regioselective Transformations for Specialized Chemical Architectures

The presence of multiple reactive sites in this compound necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. The nitrile group is susceptible to hydrolysis, reduction, and addition of organometallic reagents. The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the dioxole and alkyl substituents.

Selective transformations would allow for the stepwise construction of complex molecules. For example, the nitrile group could be converted to an amine, which could then be used to direct further functionalization of the aromatic ring through ortho-lithiation. Alternatively, the aromatic ring could be first halogenated, followed by a cross-coupling reaction to introduce a new substituent, leaving the nitrile group intact for subsequent manipulation.

The table below summarizes potential chemo- and regioselective reactions:

| Reaction Type | Reagents | Selective Outcome |

| Nitrile Hydrolysis | Acid or base catalysis | Formation of carboxylic acid or amide |

| Nitrile Reduction | LiAlH₄ or H₂/catalyst | Formation of primary amine |

| Electrophilic Aromatic Substitution | e.g., Br₂/FeBr₃ | Bromination of the aromatic ring at a specific position |

| Ortho-metalation | Strong base (e.g., n-BuLi) after conversion of nitrile to a directing group | Functionalization adjacent to the directing group |

Future Directions and Broader Academic Impact

Exploration of Unconventional Synthetic Pathways for the Compound

Traditional synthesis of nitriles often involves methods with significant drawbacks, such as the use of highly toxic cyanide salts. bohrium.com The future synthesis of 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile and its analogs will likely focus on safer, more efficient, and sustainable "unconventional" pathways. These modern methods avoid harsh conditions and hazardous reagents, aligning with the principles of green chemistry.

Several promising strategies could be adapted for this target molecule:

Aerobic Dehydrogenative Catalysis: A leading-edge approach involves the direct conversion of alcohols to nitriles using aqueous ammonia (B1221849) and an aerobic catalyst system, such as one based on copper. pkusz.edu.cn This method is exceptionally mild and generates water as the primary byproduct. A hypothetical synthesis for the target compound could start from the corresponding tertiary alcohol, 2-(1,3-Dioxaindan-5-yl)propan-2-ol.

Oxidative Rearrangement: Tandem reactions that combine substitution and oxidative rearrangement can produce nitriles from benzylic halides under mild conditions, offering another potential route. organic-chemistry.org

Biocatalysis: The use of nitrile-synthesizing enzymes, such as aldoxime dehydratases, represents a frontier in chemical synthesis. mdpi.comnih.gov These enzymes can produce nitriles from aldoximes under exceptionally mild, aqueous conditions, offering high selectivity and sustainability. Developing a biocatalytic route would be a significant step forward. mdpi.comnih.gov

Schmidt Reaction in Flow Chemistry: The Schmidt reaction, which converts aldehydes to nitriles using an azide (B81097) source, can be made safer and more efficient by performing it in a continuous-flow microreactor. bohrium.com

These innovative pathways offer substantial improvements over classical methods, as summarized in the table below.

| Synthetic Method | Starting Material Example | Key Advantages |

| Aerobic Dehydrogenation | 2-(1,3-Dioxaindan-5-yl)propan-2-ol | Mild conditions, uses O2 as oxidant, green. pkusz.edu.cn |

| Dehydration of Amides | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanamide | Avoids direct use of cyanide. chemistrysteps.com |

| Biocatalytic Dehydration | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanal oxime | Environmentally benign, high selectivity. mdpi.com |

| Schmidt Reaction (Flow) | 2-(1,3-Dioxaindan-5-yl)-2-methylpropanal | Enhanced safety, rapid reaction times. bohrium.com |

Discovery of Novel Reactivity Patterns and Transformation Methods

The unique structure of this compound, featuring both a nitrile and a dioxolane-type heterocycle, presents opportunities to discover novel chemical transformations.

The nitrile group is a versatile functional group, capable of being transformed into amines, amides, carboxylic acids, or ketones. chemistrysteps.comlibretexts.orglibretexts.org Beyond these standard transformations, the nitrile moiety serves as a powerful building block in heterocyclic synthesis. longdom.orgresearchgate.netclockss.org Research could explore its use in cycloaddition reactions or as a radical acceptor to construct complex nitrogen-containing heterocycles, a field of growing importance. researchgate.net

The 1,3-dioxaindan (methylenedioxy) group is generally stable, often used as a protecting group in synthesis. nih.gov However, its reactivity under various conditions, particularly in the presence of strong acids or Lewis acids, could lead to novel ring-opening or rearrangement reactions. rsc.orggoogle.com The interaction between the nitrile and the heterocyclic ring could also give rise to unique reactivity not observed in simpler molecules. The electronic properties of the dioxaindan system may influence the electrophilicity of the nitrile carbon, potentially altering its reactivity with nucleophiles.

Integration of Advanced Automation and Machine Learning in Synthesis and Analysis

The fields of chemical synthesis and analysis are undergoing a revolution driven by automation and artificial intelligence. advancedsciencenews.com The study of this compound is an ideal candidate for the application of these modern tools.

Automated Synthesis and Optimization: High-throughput experimentation (HTE) platforms and robotic systems can rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of the target compound. criver.comanalytica-world.com This automated approach accelerates research and improves reproducibility, freeing chemists to focus on more complex challenges. criver.com The future of synthesis lies in such self-driving laboratories that can autonomously design and execute experiments. advancedsciencenews.comchemistryworld.com

Machine Learning in Reaction Prediction: Supervised machine learning (ML) models are increasingly used to predict the outcomes of chemical reactions, such as yield and selectivity. ucla.edurjptonline.orgovid.com By training algorithms on large datasets of known reactions, models can forecast the performance of a proposed synthesis for a new molecule like this compound. ML can also aid in retrosynthesis, suggesting viable synthetic routes to complex targets. chemrxiv.orgresearchgate.net

AI-Enhanced Spectroscopic Analysis: The characterization of novel compounds relies on techniques like NMR and IR spectroscopy. Machine learning can significantly enhance the analysis of this complex spectral data. spectroscopyonline.comrsc.org AI algorithms can help identify unknown compounds, deconvolve overlapping signals in mixtures, and correlate spectral features with molecular structures, leading to faster and more accurate analysis. acs.orgnih.govugr.es

| Technology | Application Area | Potential Impact on Research |

| Automated Synthesis | Reaction Optimization | Rapid identification of optimal conditions; increased efficiency. criver.comanalytica-world.com |

| Machine Learning | Retrosynthesis & Yield Prediction | In-silico planning of efficient synthetic routes; reduced experimental failures. ucla.educhemrxiv.org |

| AI/ML Spectroscopy | Structural Analysis | Faster and more accurate characterization of new compounds and reaction mixtures. spectroscopyonline.comrsc.org |

Contribution to Fundamental Understanding of Heterocyclic and Nitrile Chemistry

The investigation of a specific molecule, even a seemingly obscure one, contributes valuable data to the broader field of chemistry. Studying this compound provides insights into several fundamental areas.

Nitrile Chemistry: The nitrile group is a critical pharmacophore in many pharmaceutical agents, often acting as a bioisostere for carbonyl groups or as a hydrogen bond acceptor. nih.gov Understanding how the electronic environment of the 1,3-dioxaindan moiety influences the nitrile's physical and chemical properties provides crucial data for medicinal chemists and computational modelers.

Heterocyclic Chemistry: Indane and its derivatives are privileged scaffolds in drug discovery, appearing in numerous therapeutic agents. researchgate.neteburon-organics.comnih.gov The synthesis and study of new indane-based heterocycles expand the available chemical space for developing novel therapeutics. researchgate.neteburon-organics.com The 1,3-dioxolane (B20135) ring is also a feature of many biologically active natural products and synthetic compounds. nih.govdoaj.org

By synthesizing and characterizing this compound and its reactions, chemists generate new knowledge that refines our understanding of reaction mechanisms, tests the limits of synthetic methods, and provides high-quality data for the development of next-generation predictive models in chemistry. ovid.com

Q & A

Q. What are the optimal synthetic routes for 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile in academic laboratories?

The synthesis typically involves two key steps: (1) formation of the 1,3-dioxaindan ring via cyclization of precursors (e.g., diols or dihalides) under acidic or basic conditions, and (2) introduction of the nitrile group. A common approach is nucleophilic substitution, where a halogenated intermediate reacts with a cyanide source (e.g., KCN or NaCN). Reaction conditions such as solvent choice (e.g., THF or DMF), temperature (60–100°C), and catalysts (e.g., phase-transfer agents) are critical for yield optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Advanced analytical techniques are essential:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms the presence of the dioxaindan ring (δ 4.2–5.0 ppm for methylenedioxy protons) and nitrile group (δ 120–125 ppm in ¹³C).

- High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₁₁NO₂ at 209.0947).

- HPLC with UV detection (λ = 220–280 nm) assesses purity (>95% recommended for biological assays) .

Q. What are the common chemical transformations involving the nitrile group in this compound?

The nitrile group enables diverse reactivity:

- Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, it converts to carboxylic acids or amides.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ yields primary amines.

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) allow coupling with boronic acids to extend the molecular framework .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity for cyclization steps. Molecular docking studies also explore its potential as a bioactive molecule, identifying interactions with enzymes like cytochrome P450 .

Q. What strategies resolve contradictory data in reaction yields reported across studies?

Contradictions often arise from subtle parameter variations:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity compared to THF.

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% optimizes cross-coupling efficiency.

- Temperature gradients : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves reproducibility .

Q. What are the challenges in scaling up laboratory synthesis to gram-scale production?

Key issues include:

- Purification : Column chromatography becomes impractical; recrystallization (e.g., using ethanol/water mixtures) is preferred.

- Cyanide handling : Safety protocols for NaCN/KCN require inert atmospheres and strict waste management.

- Byproduct formation : Monitoring via TLC or GC-MS ensures minimal side products (e.g., dimerization of intermediates) .

Q. How does the electronic nature of the dioxaindan ring influence reactivity in medicinal chemistry applications?

The methylenedioxy group acts as an electron-donating moiety, stabilizing radical intermediates in oxidation reactions. This property enhances its utility in synthesizing neuroactive compounds, where the nitrile group serves as a hydrogen-bond acceptor for target binding .

Methodological Guidance

Q. Designing experiments to explore biological activity: What controls are necessary?

- Negative controls : Use structurally similar analogs (e.g., 2-(1,3-benzodioxol-5-yl)-2-methylpropanenitrile) to isolate the dioxaindan ring’s contribution.

- Dose-response curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., viability, receptor binding).

- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. How to troubleshoot low yields in nitrile-group functionalization?

- Moisture exclusion : Use anhydrous solvents and molecular sieves to prevent hydrolysis.

- Catalyst screening : Test Pd₂(dba)₃/XPhos for challenging cross-couplings.

- Alternative cyanide sources : Trimethylsilyl cyanide (TMSCN) reduces toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.